molecular formula C4H6O4S B2857275 (E)-3-methylsulfonylprop-2-enoic Acid CAS No. 150507-24-7; 63068-43-9

(E)-3-methylsulfonylprop-2-enoic Acid

Katalognummer: B2857275
CAS-Nummer: 150507-24-7; 63068-43-9
Molekulargewicht: 150.15
InChI-Schlüssel: KUKIFRWOPQFZKI-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-methylsulfonylprop-2-enoic acid is a high-value chemical building block in medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its core structure incorporates an electron-deficient alkene linked to a methylsulfonyl group, making it a versatile Michael acceptor and an excellent intermediate for constructing more complex bioactive molecules. Recent research has demonstrated its direct application in the synthesis of advanced drug candidates, such as 1-(([1,1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives, which function as Ras-PI3K pathway modulators for the treatment of cancer . The methylsulfonylallyl moiety, derived from this compound, serves as a critical structural element that contributes to the pharmacological activity of these modulators. Beyond this specific application, the compound's reactive α,β-unsaturated system is amenable to nucleophilic addition, allowing researchers to readily incorporate the 3-methylsulfonylprop-2-enoyl group into diverse chemical scaffolds to explore structure-activity relationships and develop new targeted therapies. Its utility underscores its importance in early-stage drug discovery and chemical biology research aimed at addressing complex diseases.

Eigenschaften

IUPAC Name

(E)-3-methylsulfonylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKIFRWOPQFZKI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound has the smallest molecular mass (150.15 g/mol) due to its simple methylsulfonyl group.
  • Compounds in and feature bulky aromatic sulfonamide substituents, increasing molar mass (~396 g/mol) and complexity.
  • The compound in incorporates halogen (Cl) and alkoxy (ethoxy, methoxy) groups, balancing lipophilicity and polarity.

Physicochemical Properties

Property Target Compound Compound Compound Compound
pKa 2.70 N/A N/A N/A
Density (g/cm³) 1.446 N/A N/A N/A
Boiling Point (°C) 397.5 N/A N/A N/A
Key Functional Groups -SO₂CH₃, -COOH -SO₂NHR, -COOH -SO₂NHR, -COOH -Cl, -OCH₂CH₃, -OCH₃

Analysis :

  • The methylsulfonyl group in the target compound enhances acidity compared to alkyl-substituted analogs, though data for other compounds are unavailable.
  • High boiling points in sulfonyl-containing compounds (e.g., target: 397.5°C) suggest strong intermolecular interactions (dipole-dipole, hydrogen bonding) .

Functional Group Impact on Reactivity and Bioactivity

  • Hydrogen Bonding : Sulfonamide groups in and may participate in hydrogen bonding, influencing solubility and crystal packing (as per Etter’s hydrogen-bonding analysis ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-methylsulfonylprop-2-enoic Acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group to a prop-2-enoic acid backbone via sulfonation or nucleophilic substitution. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (6–12 hours). Catalysts like BF₃·Et₂O may enhance yield . Optimization requires iterative testing of these variables, supported by TLC or HPLC monitoring .

Q. What safety precautions are necessary when handling (E)-3-methylsulfonylprop-2-enoic Acid in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services. Contaminated equipment should be deactivated with 10% NaOH before cleaning .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of (E)-3-methylsulfonylprop-2-enoic Acid?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for protons; δ ~160–170 ppm for carbonyl carbons) and methylsulfonyl group (δ ~3.0 ppm for protons; δ ~40–50 ppm for sulfur-linked carbons) .
  • IR : Confirm C=O (1700–1750 cm⁻¹) and S=O (1150–1300 cm⁻¹) stretches .
  • MS : Look for molecular ion peaks matching the molecular weight (e.g., m/z 178 for C₅H₈O₄S) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of (E)-3-methylsulfonylprop-2-enoic Acid derivatives?

  • Methodological Answer : Cross-validate using X-ray crystallography (SHELX software for refinement ) and 2D NMR (COSY, HSQC). For ambiguous NOEs or coupling constants, computational modeling (DFT or MD simulations) can predict conformers. Contradictions may arise from dynamic effects (e.g., rotamers), requiring variable-temperature NMR .

Q. How do computational chemistry approaches enhance understanding of (E)-3-methylsulfonylprop-2-enoic Acid's reactivity and biological interactions?

  • Methodological Answer :

  • Reactivity : DFT calculations predict electrophilic regions (e.g., β-carbon in the α,β-unsaturated system) for Michael addition or nucleophilic attack .
  • Biological Targets : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cyclooxygenase). MD simulations (AMBER) assess stability of ligand-protein complexes over time .

Q. What methodological considerations are critical when investigating the bioactivity of (E)-3-methylsulfonylprop-2-enoic Acid in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Use recombinant enzymes (e.g., COX-2) and control inhibitors (e.g., ibuprofen). Pre-incubate the compound with the enzyme (30 min, 37°C) to ensure binding .
  • Data Interpretation : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Address false positives by testing against off-target enzymes (e.g., carbonic anhydrase) .
  • Mechanistic Studies : Use fluorescence quenching or SPR to measure binding kinetics (Kₐ, Kₐₜ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.